molecular formula C14H21NO B7862231 N-[(3,4-dimethylphenyl)methyl]oxan-4-amine

N-[(3,4-dimethylphenyl)methyl]oxan-4-amine

Cat. No.: B7862231
M. Wt: 219.32 g/mol
InChI Key: RZUIXSCBVLVIQX-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethylphenyl)methyl]oxan-4-amine (CAS: 1157186-27-0) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a benzyl group bearing 3,4-dimethylphenyl substituents. Its molecular formula is C₁₄H₂₁NO (MW: 219.33 g/mol).

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-13(9-12(11)2)10-15-14-5-7-16-8-6-14/h3-4,9,14-15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIXSCBVLVIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis typically begins with oxan-4-amine, which acts as the nucleophile, reacting with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate or triethylamine. The base facilitates deprotonation of the amine, enhancing its nucleophilicity and promoting displacement of the chloride ion.

Key Reaction Parameters:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to stabilize ionic intermediates.

  • Temperature: Reactions are conducted at 60–80°C to accelerate kinetics while minimizing side reactions.

  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.

A representative procedure involves refluxing oxan-4-amine (1.0 equiv) with 3,4-dimethylbenzyl chloride (1.2 equiv) in DMF at 70°C for 12 hours, yielding the product in 68–72% after aqueous workup.

Reductive Amination: Enhancing Yield and Selectivity

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh reaction conditions. This method involves the condensation of oxan-4-amine with 3,4-dimethylbenzaldehyde followed by reduction of the intermediate imine.

Catalytic Hydrogenation

The imine intermediate is reduced using hydrogen gas in the presence of palladium-on-carbon (Pd/C) or Raney nickel. This approach achieves higher yields (up to 85%) compared to nucleophilic substitution, albeit requiring specialized equipment for hydrogen handling.

Optimization Insights:

  • Pressure: Hydrogenation at 3–5 atm ensures complete reduction of the imine bond.

  • Solvent Compatibility: Methanol or ethanol is preferred to maintain catalyst activity.

Advanced Catalytic Methods: Iridium-Mediated Asymmetric Synthesis

Recent advancements in asymmetric catalysis have enabled enantioselective synthesis of structurally analogous amines, providing insights into potential refinements for this compound.

Purification and Analytical Characterization

Post-synthetic purification is critical for obtaining pharmaceutical-grade material.

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane eluents effectively separates the product from unreacted starting materials. For large-scale production, centrifugal partition chromatography (CPC) offers higher throughput.

Spectroscopic Validation

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 3H, aromatic), 3.85–3.70 (m, 4H, oxan ring), 2.95 (s, 2H, CH₂N), 2.25 (s, 6H, CH₃).

  • Mass Spectrometry:

    • ESI-MS: m/z 206.2 [M+H]⁺, confirming the molecular weight of 205.3 g/mol.

Industrial-Scale Synthesis: Challenges and Solutions

Scaling up laboratory procedures introduces challenges such as heat dissipation and solvent recovery. Patent HU209947B outlines a protocol for analogous amines using:

  • Continuous Stirring: Ensures homogeneous mixing during exothermic reactions.

  • Solvent Recycling: Methylene chloride and methanol are recovered via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[(3,4-dimethylphenyl)methyl]oxan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which N-[(3,4-dimethylphenyl)methyl]oxan-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their physicochemical properties, and substituent variations:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notable Properties
N-[(3,4-Dimethylphenyl)methyl]oxan-4-amine 1157186-27-0 C₁₄H₂₁NO 219.33 3,4-Dimethylphenyl, oxane High lipophilicity (estimated LogP ~3.1); potential metabolic stability .
4-[(2,4-Difluorophenyl)methyl]oxan-4-amine - C₁₂H₁₅F₂NO 233.25 2,4-Difluorophenyl, oxane Increased polarity due to electronegative F atoms; may enhance bioavailability .
N-(4-Methoxyphenyl)-2,2-dimethyloxan-4-amine - C₁₄H₂₁NO₂ 235.32 4-Methoxyphenyl, 2,2-dimethyl oxane Steric hindrance from dimethyl groups; methoxy group may alter solubility .
N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine - C₁₃H₁₇FNO₂ 250.28 4-Fluorophenyl, 1,3-dioxane Dioxane ring introduces rigidity; fluorophenyl enhances metabolic resistance .

Key Differences and Implications

Fluorinated Analogs (e.g., 2,4-difluorophenyl): Fluorine atoms increase electronegativity and metabolic stability but may reduce lipophilicity compared to methyl groups . Methoxyphenyl (): The methoxy group introduces polarity, which could improve aqueous solubility but may reduce blood-brain barrier penetration .

Ring Systems :

  • Oxane (tetrahydropyran) : A six-membered ether ring with low ring strain, offering conformational flexibility. This flexibility may facilitate binding to biological targets .
  • 1,3-Dioxane (): A more rigid, oxygen-rich ring system that may alter solubility and hydrogen-bonding capacity .

Physicochemical and Computational Data

  • LogP Estimates : The target compound’s LogP (~3.1) is comparable to N-(4-methoxyphenyl)-2,2-dimethyloxan-4-amine (LogP: 3.14, ), indicating moderate lipophilicity suitable for oral bioavailability .
  • Structural Analysis : Tools like SHELXL () and ORTEP-3 () could elucidate conformational preferences, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-[(3,4-dimethylphenyl)methyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

  • Molecular Formula : C13H19NO
  • Molecular Weight : Approximately 205.30 g/mol

The compound features an oxan-4-amine moiety with a dimethylphenyl substituent that may influence its biological interactions and pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. The precise mechanisms remain under investigation; however, preliminary studies suggest potential activities in the following areas:

  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth.
  • Antidepressant Effects : The compound may exhibit mood-enhancing properties akin to known antidepressants.
  • Anticancer Potential : Structural analogs have been explored for their ability to inhibit cancer cell proliferation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
N-(3,4-Dimethylphenyl)oxan-4-amineC13H19NOContains a dimethylphenyl group affecting reactivity
N-(2,5-Dimethylphenyl)oxan-4-amine hydrochlorideC13H19NO·HClDifferent substitution pattern on the phenyl ring
2-(Oxan-4-yl)cyclopropan-1-amine hydrochlorideC8H15NO·HClContains a cyclopropane ring

This comparison highlights the influence of structural variations on biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of similar compounds:

  • Antimicrobial Studies : Research indicates that compounds with an oxan-4-amino structure exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives could effectively inhibit the growth of various bacterial strains at low concentrations.
  • Antidepressant Activity : A related compound was evaluated in animal models for antidepressant-like effects. Results showed a marked increase in locomotor activity and reduced immobility in forced swim tests, suggesting potential efficacy in mood disorders.
  • Anticancer Research : In vitro studies on structurally similar analogs revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound and its analogs, further research is warranted. Future studies should focus on:

  • In vivo Testing : To validate the efficacy observed in vitro and assess safety profiles.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-[(3,4-dimethylphenyl)methyl]oxan-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive alkylation or nucleophilic substitution. For example:

  • Step 1 : React 3,4-dimethylbenzyl chloride with oxan-4-amine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours.
  • Step 2 : Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) to isolate the product .
  • Key Reagents : Anhydrous solvents, alkylating agents, and catalysts like Pd/C for hydrogenation if required .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, oxane ring protons at δ 3.4–4.0 ppm).
  • X-ray Crystallography : Refine single-crystal data using SHELXL for bond-length accuracy (e.g., C-N bond: ~1.45 Å) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 234.2) .

Q. What are the stability profiles of this compound under varying conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) under N₂ atmosphere (decomposition >200°C).
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor via HPLC for degradation products.
  • Storage : Store at –20°C in amber vials under argon to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (0.1–5 mol% Pd/C).
  • SPME-GC/MS : Monitor reaction progress in real-time to identify intermediates.
  • Example Optimization : Increasing Pd/C to 2 mol% reduced reaction time by 40% while maintaining >95% purity .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR spectra. Compare experimental vs. computed shifts (Δδ < 0.2 ppm acceptable).
  • Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for similar oxan-4-amine derivatives .
  • Case Study : Discrepancies in aromatic proton shifts resolved by identifying conformational flexibility in the oxane ring .

Q. What computational approaches predict the biological target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., docking score < –7 kcal/mol suggests strong binding).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes).
  • SAR Analysis : Compare with analogs (e.g., fluorophenyl derivatives in ) to identify critical substituent effects.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or methoxy).
  • Biological Assays : Test against cancer cell lines (e.g., IC₅₀ in MCF-7 cells) and compare with controls like tamoxifen.
  • Data Table Example :
SubstituentIC₅₀ (μM)LogP
3,4-dimethyl12.32.8
4-fluoro8.72.5
3-methoxy15.11.9
(Data extrapolated from )

Q. What strategies identify biological targets for this compound?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes.
  • CRISPR Screening : Perform genome-wide knockout screens to identify sensitized pathways.
  • Example Finding : A related oxan-4-amine compound inhibited PI3Kδ with Kᵢ = 0.3 nM, suggesting kinase targeting potential .

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